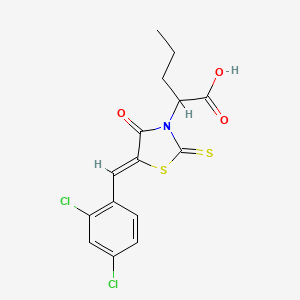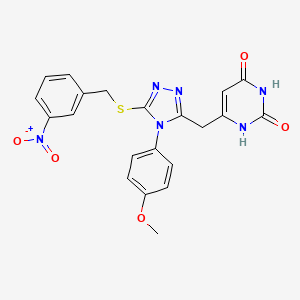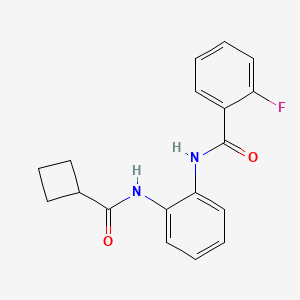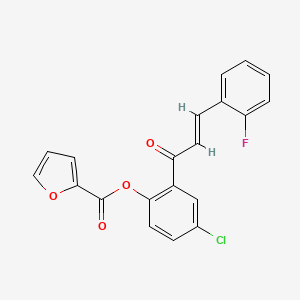
N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and three phenyl rings, which are six-membered carbon rings . The compound also has a carboxamide group (CONH2) and a methoxy group (OCH3) attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl rings, carboxamide group, and methoxy group would all contribute to its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles, and the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar carboxamide group might increase its solubility in polar solvents, for example .科学的研究の応用
Antimicrobial Activities
Compounds related to N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antimicrobial properties. Research has shown that some newly synthesized derivatives exhibit significant activity against various microorganisms, indicating potential use in treating bacterial and fungal infections (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness in inhibiting the corrosion of metals, particularly mild steel, in acidic environments. These compounds act as corrosion inhibitors by adsorbing onto the metal surface, providing a protective layer against corrosive agents (Li et al., 2007).
Anti-inflammatory Activity
Studies on similar compounds have shown remarkable anti-inflammatory properties, comparable to or exceeding those of known anti-inflammatory drugs. These compounds exhibit lower incidences of gastric ulceration, making them potentially safer alternatives for long-term use in inflammatory conditions (Abdel‐Aziz et al., 2014).
Nonlinear Optical Properties
Research into the optical properties of triazole derivatives has revealed significant nonlinear optical properties, making these compounds suitable for use in optical devices. These properties are essential for applications in telecommunications, data storage, and laser technology (Mostaghni et al., 2022).
Cytotoxicity and Anticancer Activity
Certain triazole derivatives, including those similar to this compound, have been synthesized and tested for their cytotoxicity against cancer cell lines. Some derivatives have shown promising results, indicating potential applications in cancer treatment (Shinde et al., 2022).
Blue Emitting Fluorophores
Triazole derivatives have been developed as novel blue emitting fluorophores, which are crucial for various applications in fluorescence microscopy and bioimaging. These compounds can be used for studying biological processes at the molecular level (Padalkar et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-14-12-17(13-15-19)23-22(27)20-21(16-8-4-2-5-9-16)26(25-24-20)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNHQEGDPWWWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)
![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)



![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
